![molecular formula C10H21NO2 B2519490 4-[2-(Propan-2-yloxy)ethoxy]piperidine CAS No. 70979-01-0](/img/structure/B2519490.png)
4-[2-(Propan-2-yloxy)ethoxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Propan-2-yloxy)ethoxy]piperidine, also known as 4-piperidin-2-yloxyethoxypropane, is a synthetic organic compound that has been used in scientific research for a variety of applications. It is a chiral molecule with two enantiomers, (R)- and (S)-4-[2-(propan-2-yloxy)ethoxy]piperidine, which are non-superimposable mirror images of each other. This compound is of particular interest due to its ability to act as a catalyst in chemical reactions, as well as its potential pharmacological applications.
Aplicaciones Científicas De Investigación
Preformulation Approaches to Improve Bioavailability
Bittner et al. (2002) investigated different formulations to increase the oral bioavailability of novel piperidine renin inhibitors in dogs, exploring aqueous and oily systems, water-miscible solvents, and solid dispersions. The study highlighted the challenges of low solubility and high lipophilicity in drug formulation, suggesting that factors like gut and hepatic metabolism significantly influence oral bioavailability (B. Bittner, R. Chou, M. Schleimer, B. Morgenroth, M. Zell, T. Lavé, 2002).
Synthesis and Antidepressant Activity
Kiran Kumar et al. (2004) synthesized several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols and evaluated their antidepressant activity. The study found that some compounds exhibited fluoxetine-like antireserpine and anorexigenic activity, highlighting the potential of piperidine derivatives as antidepressants (S. Kiran Kumar, V. Sharma, S. Srivastava, K. Bhandari, Girija Shander, H. Singh, 2004).
Memory Enhancement in Mice
Li Ming-zhu (2008, 2012) conducted studies on the synthesis of piperazine and piperidine derivatives and their effects on memory enhancement in mice. These studies demonstrated that certain compounds significantly improved the ability of memory, indicating their potential application in treating memory impairment disorders (Li Ming-zhu, 2008); (Li Ming-zhu, 2012).
Selective Estrogen Receptor Modulators (SERMs)
Yadav et al. (2011) designed and synthesized chiral piperidin-4-ols based on an accepted pharmacophore model for developing novel Selective Estrogen Receptor Modulators (SERMs). The study explored the synthesis, kinetic resolution, and bioevaluation against estrogen-responsive human breast cancer cells, contributing to the development of potential therapeutic agents for estrogen receptor-related diseases (Y. Yadav, E. D. MacLean, A. Bhattacharyya, V. Parmar, J. Balzarini, C. Barden, C. K. Too, A. Jha, 2011).
Safety and Hazards
This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-(2-propan-2-yloxyethoxy)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2)12-7-8-13-10-3-5-11-6-4-10/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXUVUTWGVBESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2519409.png)
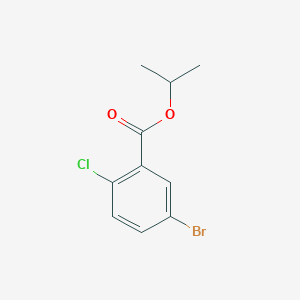
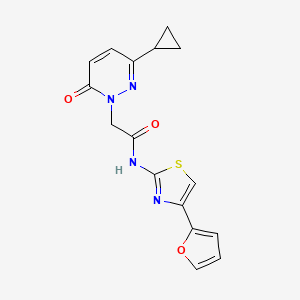
![(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2519413.png)


![4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2519420.png)
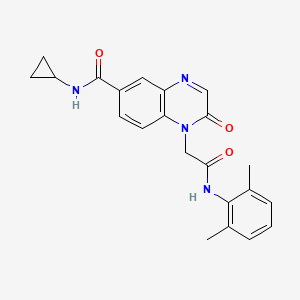
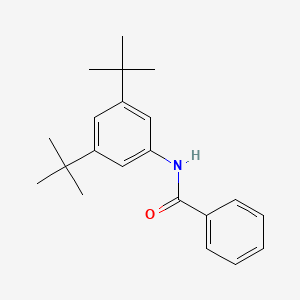

![4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile](/img/structure/B2519426.png)

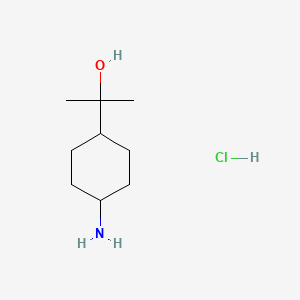
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine](/img/structure/B2519429.png)